![molecular formula C8H5F3N2O3 B3017420 N-(2,3,4-trifluoro-6-nitrophenyl)acetamide CAS No. 290313-50-7](/img/structure/B3017420.png)
N-(2,3,4-trifluoro-6-nitrophenyl)acetamide
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Overview
Description
“N-(2,3,4-trifluoro-6-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H5F3N2O3 . It has a molecular weight of 234.13 g/mol .
Molecular Structure Analysis
The molecular structure of “N-(2,3,4-trifluoro-6-nitrophenyl)acetamide” consists of a nitro group (-NO2) and three fluorine atoms attached to a phenyl ring, which is further connected to an acetamide group . The InChI string representation of the molecule is InChI=1S/C8H5F3N2O3/c1-3(14)12-8-5(13(15)16)2-4(9)6(10)7(8)11/h2H,1H3,(H,12,14)
.
Physical And Chemical Properties Analysis
“N-(2,3,4-trifluoro-6-nitrophenyl)acetamide” has a molecular weight of 234.13 g/mol . It has a topological polar surface area of 74.9 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 1 .
Scientific Research Applications
- The trifluoromethyl group in this compound plays a crucial role in drug design. Its unique electronic and steric properties can significantly impact the physicochemical properties of the parent molecule. Researchers explore its effects on lipophilicity, acidity, and hydrogen bonding capabilities .
- Fluorinated organic chemicals are increasingly important in crop protection. Over 50% of pesticides launched in the last two decades contain fluorinated moieties .
Medicinal Chemistry and Drug Development
Crop Protection and Pesticide Development
Mechanism of Action
Target of Action
Similar compounds have been shown to act on penicillin-binding proteins , which play a crucial role in bacterial cell wall synthesis.
Mode of Action
It’s hypothesized that the compound might interact with its targets, possibly penicillin-binding proteins, promoting cell lysis .
Biochemical Pathways
If the compound acts on penicillin-binding proteins, it could potentially disrupt bacterial cell wall synthesis, leading to cell death .
Pharmacokinetics
A similar compound was reported to have an excellent pharmacokinetic profile, indicating good parameters for oral use .
Result of Action
If the compound acts on penicillin-binding proteins, it could lead to bacterial cell lysis .
properties
IUPAC Name |
N-(2,3,4-trifluoro-6-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3/c1-3(14)12-8-5(13(15)16)2-4(9)6(10)7(8)11/h2H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGFIVJDHLSXMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1[N+](=O)[O-])F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3,4-trifluoro-6-nitrophenyl)acetamide |
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